1-(4-methoxyphenyl)-4-{1-[(4-methoxyphenyl)methyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one
CAS No.: 912903-04-9
Cat. No.: VC4369779
Molecular Formula: C26H25N3O3
Molecular Weight: 427.504
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 912903-04-9 |
|---|---|
| Molecular Formula | C26H25N3O3 |
| Molecular Weight | 427.504 |
| IUPAC Name | 1-(4-methoxyphenyl)-4-[1-[(4-methoxyphenyl)methyl]benzimidazol-2-yl]pyrrolidin-2-one |
| Standard InChI | InChI=1S/C26H25N3O3/c1-31-21-11-7-18(8-12-21)16-29-24-6-4-3-5-23(24)27-26(29)19-15-25(30)28(17-19)20-9-13-22(32-2)14-10-20/h3-14,19H,15-17H2,1-2H3 |
| Standard InChI Key | KGGJYOZIXDNKMK-UHFFFAOYSA-N |
| SMILES | COC1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2C4CC(=O)N(C4)C5=CC=C(C=C5)OC |
Introduction
1-(4-Methoxyphenyl)-4-{1-[(4-methoxyphenyl)methyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one is a complex organic compound belonging to the benzodiazole derivative class. It features a unique molecular structure, combining a pyrrolidinone ring with a benzodiazole moiety and methoxyphenyl substituents. This compound is of significant interest in medicinal chemistry due to its potential biological activities and therapeutic applications.
Synthesis Steps:
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Initial Formation: The synthesis begins with the formation of the benzodiazole core.
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Substitution Reactions: Methoxyphenyl groups are introduced through substitution reactions.
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Ring Closure: The pyrrolidinone ring is formed and attached to the benzodiazole moiety.
Biological Activities and Potential Applications
Benzodiazole derivatives, including 1-(4-methoxyphenyl)-4-{1-[(4-methoxyphenyl)methyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one, are known for their diverse biological activities. These compounds can interact with multiple molecular targets, making them promising candidates for therapeutic applications.
Potential Applications:
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Pharmacological Research: Investigating its effects on various biological pathways.
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Drug Development: Potential use in developing new drugs due to its interaction with multiple targets.
Chemical Reactions:
| Reaction Type | Description |
|---|---|
| Substitution | Replacement of functional groups on the benzodiazole ring. |
| Condensation | Formation of new bonds with loss of small molecules like water or alcohol. |
Spectral Analysis and Purity
Spectral analysis techniques, such as NMR and IR spectroscopy, are used to determine the purity and structural integrity of 1-(4-methoxyphenyl)-4-{1-[(4-methoxyphenyl)methyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one. These methods provide valuable insights into the compound's chemical structure and help in identifying any impurities.
Spectral Techniques:
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NMR Spectroscopy: Provides detailed information about the molecular structure.
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IR Spectroscopy: Helps identify functional groups present in the compound.
Future Directions:
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In-depth Biological Studies: Investigating its effects on various biological systems.
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Chemical Modifications: Altering its structure to enhance its pharmacological properties.
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